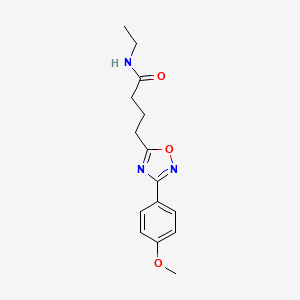

![molecular formula C20H19N5O B7709954 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide” is a compound that belongs to the class of 1H-Pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Synthesis Analysis

The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .科学的研究の応用

Biomedical Applications

Fluorescent Sensor for Inorganic Cations:- This compound acts as a fluorescent sensor suitable for detecting small inorganic cations such as lithium, sodium, barium, calcium, magnesium, cadmium, lead, and zinc. It exhibits excellent sensitivity in strongly polar solvents, particularly acetonitrile .

Medicinal Chemistry and Drug Development

Antitumor and Anticancer Properties:- N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide derivatives have shown promise as antitumor agents . Researchers have explored their potential in inhibiting oncogenic Ras, a critical protein associated with cancer progression .

- Some derivatives of this compound exhibit DNA binding properties , which could be relevant for drug design and development. Understanding their interactions with DNA may lead to novel therapeutic strategies .

Synthetic Chemistry and Methodology

Synthesis Strategies:- Researchers have developed various synthetic methods to access N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide. These methods involve quinoline derivatives (such as aldehydes and nitriles) and appropriate hydrazines. The resulting derivatives are further modified, often leading to the synthesis of biologically active compounds .

- The synthetic approaches to 1H-pyrazolo[3,4-b]quinolin-3-yl derivatives have been systematized, considering the method used to assemble the pyrazolopyridine system. Researchers have evaluated the advantages and drawbacks of these methods .

作用機序

Target of Action

Similar compounds in the pyrazoloquinoline class have been shown to exhibit biological activity, suggesting potential interactions with cellular targets .

Mode of Action

It’s known that the structure of the compound can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

特性

IUPAC Name |

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-2-3-11-25-19-16(12-14-7-4-5-9-17(14)22-19)18(24-25)23-20(26)15-8-6-10-21-13-15/h4-10,12-13H,2-3,11H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMHIYIVFLXIDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

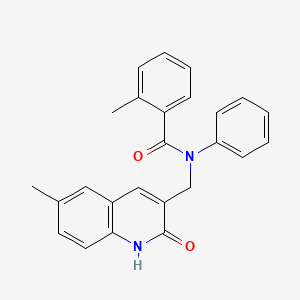

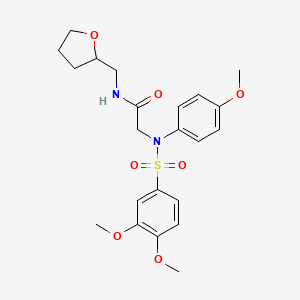

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)

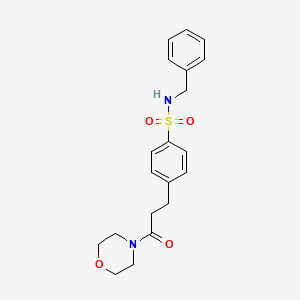

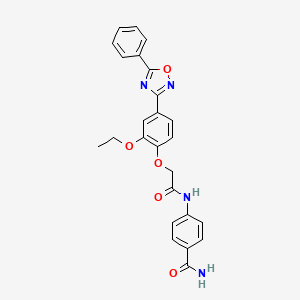

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)

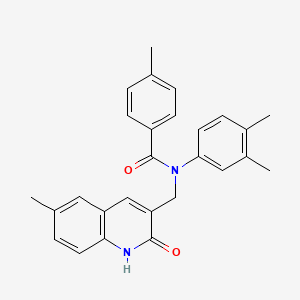

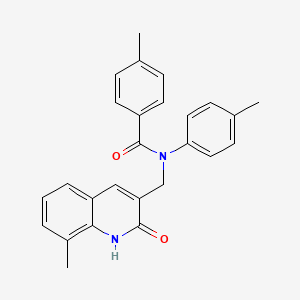

![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)